![molecular formula C19H22N2O3S B2417447 3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 954685-91-7](/img/structure/B2417447.png)
3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring substituted with a carboxamide group . It also contains a tetrahydroquinoline group, which is a heterocyclic compound consisting of a fused benzene and pyridine ring .Scientific Research Applications
Antitumor Agents
Research has demonstrated that tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety exhibit significant antitumor activity. Some compounds synthesized in this class were found to be more potent and efficacious than Doxorubicin, a reference drug, indicating the potential of these derivatives as new classes of antitumor agents (Alqasoumi et al., 2010).
Catalysis in Organic Synthesis
Half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings were synthesized and exhibited good activity as catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols. This highlights their application in facilitating organic reactions, making them valuable tools in synthetic organic chemistry (Dayan et al., 2013).
Human Beta3 Adrenergic Receptor Agonists
Studies on tetrahydroisoquinoline derivatives containing a 4-(hexylureido)benzenesulfonamide moiety have identified potent and selective agonists of the human beta3 adrenergic receptor. This has implications for the development of therapeutic agents targeting metabolic disorders and obesity (Parmee et al., 2000).
Carbonic Anhydrase Inhibitors
Research into benzenesulfonamide derivatives has led to the discovery of potent inhibitors of human carbonic anhydrases, with implications for the treatment of conditions like glaucoma, epilepsy, and cancer. These inhibitors were designed to improve selectivity toward druggable isoforms by introducing hydrophobic/hydrophilic functionalities (Bruno et al., 2017).
Future Directions
properties
IUPAC Name |
3-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-11-21-18-9-8-16(13-15(18)7-10-19(21)22)20-25(23,24)17-6-4-5-14(2)12-17/h4-6,8-9,12-13,20H,3,7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWHEUCUNTUHPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide |
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